Deutetrabenazine metabolite M4 Deutetrabenazine metabolite M4 Deutetrabenazine metabolite M4, The precise mechanism by which Deutetrabenazine (deutetrabenazine) exerts its anti-chorea effects is unknown but is believed to be related to its effect as a reversible depletor of monoamines (such as dopamine, serotonin, norepinephrine, and histamine) from nerve terminals. The major circulating metabolites (α-dihydrotetrabenazine [HTBZ] and β-HTBZ) of deutetrabenazine, are reversible inhibitors of VMAT2, resulting in decreased uptake of monoamines into synaptic vesicles and depletion of monoamine stores.
Brand Name: Vulcanchem
CAS No.: 1688661-95-1
VCID: VC0525748
InChI: InChI=1S/C19H27NO4/c1-19(2,22)10-13-11-20-6-5-12-7-17(23-3)18(24-4)8-14(12)15(20)9-16(13)21/h7-8,13,15,22H,5-6,9-11H2,1-4H3/t13-,15-/m1/s1/i3D3,4D3
SMILES: CC(C)(CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC)O
Molecular Formula: C19H21D6NO4
Molecular Weight: 339.46

Deutetrabenazine metabolite M4

CAS No.: 1688661-95-1

Cat. No.: VC0525748

Molecular Formula: C19H21D6NO4

Molecular Weight: 339.46

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Deutetrabenazine metabolite M4 - 1688661-95-1

Specification

CAS No. 1688661-95-1
Molecular Formula C19H21D6NO4
Molecular Weight 339.46
IUPAC Name (3R,11bR)-3-(2-hydroxy-2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one
Standard InChI InChI=1S/C19H27NO4/c1-19(2,22)10-13-11-20-6-5-12-7-17(23-3)18(24-4)8-14(12)15(20)9-16(13)21/h7-8,13,15,22H,5-6,9-11H2,1-4H3/t13-,15-/m1/s1/i3D3,4D3
Standard InChI Key WSSKRNHJTRPOTQ-AINJZBCCSA-N
SMILES CC(C)(CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC)O
Appearance Solid powder

Introduction

Chemical Identity and Properties

Deutetrabenazine metabolite M4 (also known as SD-1018) is characterized as a monohydroxy derivative of deutetrabenazine. It has a molecular formula of C19H27NO4 and a molecular weight of 339.5 g/mol . The compound is also known by several other names in scientific literature:

  • RD9UQ57EE1 (UNII identifier)

  • D6-tetrabenazine metabolite M4

  • Deuterated monohydroxy tetrabenazine

  • Monohydroxy SD-809

  • CAS Number: 1688661-95-1

As a metabolite of deutetrabenazine, M4 contains deuterium atoms in its structure, specifically in the methoxy groups that were deuterated in the parent compound. Deutetrabenazine itself features trideuteromethyl groups (O-CD3) replacing the O-linked methyl groups (O-CH3) found in tetrabenazine .

Metabolic Pathway and Formation

General Deutetrabenazine Metabolism

Deutetrabenazine, similar to tetrabenazine, undergoes rapid conversion by carbonyl reductase to its deuterated active metabolites, alpha-dihydrotetrabenazine (α-HTBZ) and beta-dihydrotetrabenazine (β-HTBZ) . These active metabolites are primarily responsible for the intended pharmacological activity through vesicular monoamine transporter 2 (VMAT2) inhibition .

The substitution of deuterium for hydrogen in deutetrabenazine plays a crucial role in its metabolism. This deuteration specifically attenuates the CYP2D6-dependent metabolism of α-HTBZ and β-HTBZ to their less potent O-desmethyl metabolites . Mass balance and metabolite profiling studies have confirmed that the metabolic pathway of deutetrabenazine is identical to that of tetrabenazine, with no novel plasma or urinary metabolites formed .

Formation of M4

Pharmacokinetics and Exposure

Comparative Pharmacokinetics

In comparative pharmacokinetic studies between deutetrabenazine and tetrabenazine, the area under the concentration-time curve from 0 to 24 hours (AUC0-24) for M4 was measured:

MetaboliteDrug and DoseAUC0-24 (h·ng/mL)Cmax (ng/mL)Extrapolated to Equipotent Dose
AUC0-24 (h·ng/mL)Cmax (ng/mL)
M4SD-809 22.5 mg25723.827425.4
TBZ 25 mg49154.3981109

Table 1: Pharmacokinetic parameters of M4 following administration of deutetrabenazine (SD-809) and tetrabenazine (TBZ)

Interestingly, unlike some other metabolites of deutetrabenazine, the exposure to M4 after deutetrabenazine administration is actually lower than after tetrabenazine administration . This observation highlights the complex interplay of metabolic pathways affected by deuteration.

Individual Exposure Parameters

Individual exposure parameters for M4 were measured in a clinical study with six subjects receiving deutetrabenazine:

SubjectAUC0-∞ (h·ng/mL)AUC0-t (h·ng/mL)% of TDRM (using AUC0-∞)% of TDRM (using AUC0-t)
S0011851814.95.5
S0021581564.95.8
S0032942926.77.3
S004194191NC9.6
S0052132094.75.3
S0062432385.96.3
Mean2142115.46.6
SD4848.2-1.7

Table 2: Individual exposure parameters for M4 and percentage of total drug-related material (TDRM) in subjects receiving deutetrabenazine

Stability Profile

Stability studies for deutetrabenazine metabolite M4 have demonstrated that the compound maintains stability under various conditions:

  • Room temperature: stable for 25 hours

  • Freeze/thaw: stable for 5 cycles

  • Long-term stability: stable for 145 days at -80°C

These stability characteristics are important for the reliable analysis of M4 in clinical samples and pharmacokinetic studies.

Analytical Methods

LC-MS/MS Method

Liquid chromatography with tandem mass spectrometry (LC-MS/MS) bioanalytical methods have been developed and validated for the quantification of deutetrabenazine metabolite M4 (SD-1018) in human plasma . The validation characteristics of this method are summarized below:

AnalyteStandard Curve Range (ng/mL)Precision (%CV)Accuracy over Assay Range (%)
IntraInterIntraInter
Deuterated M4 (SD-1018)0.2 to 2001.5 to 7.72.2 to 5.1-2.7 to 5.7-2.7 to 3.2

Pharmacological Activity

Contribution to Therapeutic Effect

The primary active metabolites responsible for the pharmacological activity of deutetrabenazine are considered to be the deuterated α-HTBZ and β-HTBZ metabolites , with M4 likely playing a minor role given its lower exposure and lack of significant receptor binding.

Clinical Relevance

Impact on Dosing

Deutetrabenazine is typically administered twice daily, compared with three times daily for most patients receiving tetrabenazine . In clinical studies, deutetrabenazine dosages ranging from 12 mg to 48 mg daily have been used, with the possibility of higher doses in certain clinical contexts .

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